molecular formula C15H12ClN3OS B5708408 5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5708408
M. Wt: 317.8 g/mol
InChI Key: HNTWHZDGMZKGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CMT-3, is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential use in scientific research and has shown promising results in various fields.

Mechanism of Action

5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its biological effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the invasion and metastasis of cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in various diseases. It has also been shown to have an analgesic effect, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. It is relatively easy to synthesize, and its biological effects have been extensively studied. However, it also has some limitations. Its solubility in water is relatively low, which can make it difficult to work with in some experiments. Additionally, its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-chlorobenzaldehyde and 3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain this compound.

Scientific Research Applications

5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential use in scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of osteoporosis, rheumatoid arthritis, and other inflammatory diseases.

properties

IUPAC Name

3-(4-chlorophenyl)-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-20-13-4-2-3-12(9-13)19-14(17-18-15(19)21)10-5-7-11(16)8-6-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTWHZDGMZKGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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